molecular formula C11H24Cl2N2 B1417987 1-Piperidin-4-yl-azepane dihydrochloride CAS No. 871112-73-1

1-Piperidin-4-yl-azepane dihydrochloride

Cat. No. B1417987
M. Wt: 255.22 g/mol
InChI Key: VFFHDSWLHNVZIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperidin-4-yl-azepane dihydrochloride is a unique chemical compound with the empirical formula C11H24Cl2N2 . It is typically available in solid form .


Molecular Structure Analysis

The molecular weight of 1-Piperidin-4-yl-azepane dihydrochloride is 255.23 . The compound’s structure can be represented by the SMILES notation: C1CCCN(CC1)C2CCNCC2.Cl.Cl .


Physical And Chemical Properties Analysis

1-Piperidin-4-yl-azepane dihydrochloride is a solid substance . Its empirical formula is C11H24Cl2N2 , and it has a molecular weight of 255.23 .

Scientific Research Applications

Synthesis of Novel Compounds

  • A study conducted by Ivanov et al. (2014) explored the synthesis of a novel tricyclic chromeno[3,4-c]pyridine derivative using piperidine and hexamethyleneimine (azepane), revealing the potential for creating unique chemical structures (Ivanov et al., 2014).

Asymmetric Synthesis and Natural Alkaloid Derivation

  • Kano et al. (2010) demonstrated an asymmetric synthesis of cyclic amino acids with piperidine and azepane core structures, leading to the creation of natural alkaloid dihydropinidine and the NMDA antagonist Selfotel (Kano et al., 2010).

Structural Analysis and Crystallography

  • Betz et al. (2011) conducted a structural analysis of a piperazine derivative bearing a bulky substituent, providing insights into the molecular structure and hydrogen bonding patterns, which are crucial for understanding chemical interactions (Betz et al., 2011).

Synthesis of Functionalized Piperidine and Azepane Derivatives

  • Bassler et al. (2015) achieved the synthesis of α-arylated and alkenylated piperidine and azepane derivatives, highlighting the versatility of these compounds in creating functionalized derivatives (Bassler et al., 2015).

Development of Potent Inhibitors

  • Varnes et al. (2010) identified novel inhibitors of GlyT1 by replacing the piperidine with an azepane, underscoring the potential therapeutic applications of these compounds (Varnes et al., 2010).

Creation of Functional Molecules

  • Zhou and Yeung (2014) reported an aminocyclization-aziridine ring expansion cascade, leading to the exclusive formation of azepanes, which can be transformed into a variety of functional molecules (Zhou & Yeung, 2014).

properties

IUPAC Name

1-piperidin-4-ylazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-2-4-10-13(9-3-1)11-5-7-12-8-6-11;;/h11-12H,1-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFHDSWLHNVZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidin-4-yl-azepane dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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